molecular formula C16H17Cl2N3O2 B2513300 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1448135-34-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2513300
CAS No.: 1448135-34-9
M. Wt: 354.23
InChI Key: ZMHRZKOTFYSEIM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, a methyl group, and a dichlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by methylation to add the methyl group. The dichlorophenoxyacetamide moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or acetamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of infectious diseases and inflammation.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenoxyacetamide moiety may interfere with cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core but differ in their substituents.

  • Dichlorophenoxyacetamide derivatives: These compounds have similar functional groups but different core structures.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c1-21-14(10-2-3-10)7-12(20-21)8-19-16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHRZKOTFYSEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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